Antimony pentafluoride (SbF5) is a premier liquid Lewis acid and one of the most powerful fluoride ion acceptors commercially available. In procurement and material selection, it is prioritized when standard Lewis acids lack the thermodynamic driving force to abstract halides or stabilize highly reactive intermediates. By combining exceptional Lewis acidity with strong oxidative and fluorinating capabilities, SbF5 serves as the critical precursor for generating weakly coordinating hexafluoroantimonate ([SbF6]-) anions and formulating superacids [1].
Substituting SbF5 with common in-class alternatives fundamentally compromises reaction thermodynamics and process handling. Gaseous Lewis acids like boron trifluoride (BF3) or phosphorus pentafluoride (PF5) possess significantly lower fluoride ion affinities, failing to abstract fluorides in demanding catalytic cycles or stabilize reactive cations[1]. Meanwhile, utilizing other antimony halides such as antimony pentachloride (SbCl5) introduces undesired chlorinating activity and weaker Lewis acidity. Furthermore, substituting with antimony trifluoride (SbF3) replaces a powerful exhaustive fluorinating agent with a mild, solid-state halogen exchange reagent that cannot saturate double bonds or generate superacids[2].
SbF5 exhibits an exceptionally high gas-phase Fluoride Ion Affinity (FIA), making it a superior Lewis acid compared to standard group 13 and 15 fluorides. Computations and experimental derivations place the FIA of SbF5 at approximately 489 kJ/mol, whereas the common benchmark BF3 achieves only 338 kJ/mol [1]. This ~150 kJ/mol thermodynamic advantage allows SbF5 to abstract fluorides from tightly bound precursors, forming the highly stable [SbF6]- or [Sb2F11]- anions where BF3 or PF5 would fail to react.
| Evidence Dimension | Gas-phase Fluoride Ion Affinity (FIA) |
| Target Compound Data | 489 kJ/mol |
| Comparator Or Baseline | BF3 (338 kJ/mol) |
| Quantified Difference | SbF5 provides a 151 kJ/mol stronger thermodynamic driving force for fluoride abstraction. |
| Conditions | Gas-phase computational and isodesmic reaction derivations |
Buyers synthesizing highly reactive transition metal complexes or haloacetylium ions must procure SbF5 to ensure successful halide abstraction and cation stabilization.
When combined with anhydrous hydrogen fluoride (HF), SbF5 generates fluoroantimonic acid, the strongest known superacid. This 1:1 molar mixture achieves a Hammett acidity function (H0) of -31.3. In stark contrast, 100% sulfuric acid, a standard industrial strong acid, possesses an H0 of only -12.0 [1]. The addition of SbF5 to HF increases the acidity by over 19 orders of magnitude, enabling the protonation of exceptionally weak bases such as neopentane and isobutane.
| Evidence Dimension | Hammett Acidity Function (H0) |
| Target Compound Data | H0 = -31.3 (SbF5 + HF mixture) |
| Comparator Or Baseline | 100% Sulfuric Acid (H0 = -12.0) |
| Quantified Difference | Fluoroantimonic acid is >10^19 times more acidic than pure sulfuric acid. |
| Conditions | 1:1 molar ratio of HF to SbF5 at standard conditions |
Procuring SbF5 is mandatory for petrochemical applications requiring the catalytic activation and protonation of unreactive aliphatic hydrocarbons.
Unlike its lighter group 13 and 15 counterparts, SbF5 is a viscous liquid at room temperature with a boiling point of 149.5 °C. Benchmark Lewis acids such as BF3 (b.p. -100.3 °C) and PF5 (b.p. -84.6 °C) are gases under standard conditions[1]. The liquid state of SbF5 allows for precise volumetric or gravimetric dosing in standard PTFE-lined liquid reactors, drastically reducing the infrastructure complexity associated with handling highly toxic, pressurized gases.
| Evidence Dimension | Boiling Point / Physical State at 25 °C |
| Target Compound Data | Liquid, b.p. 149.5 °C |
| Comparator Or Baseline | BF3 (Gas, b.p. -100.3 °C) |
| Quantified Difference | >249 °C higher boiling point, enabling liquid-phase handling. |
| Conditions | 100 kPa (standard atmospheric pressure) |
Industrial buyers can integrate SbF5 into standard liquid-phase manufacturing workflows without investing in specialized high-pressure gas handling infrastructure.
As an Sb(V) compound, SbF5 acts as both a potent Lewis acid and a powerful oxidative fluorinating agent. It readily replaces all chlorine atoms in organic substrates with fluorine and saturates double bonds. In contrast, the Sb(III) analog, antimony trifluoride (SbF3), is a mild Swarts reagent that only partially fluorinates compounds, typically leaving CH2Cl and CHCl groups unaffected [1]. Furthermore, SbF5 possesses enough oxidative power to oxidize oxygen in the presence of F2, a capability entirely absent in SbF3.
| Evidence Dimension | Fluorination extent and oxidative capacity |
| Target Compound Data | SbF5 (Exhaustive halogen exchange, saturates double bonds, oxidizes O2) |
| Comparator Or Baseline | SbF3 (Partial halogen exchange, leaves CH2Cl/CHCl intact) |
| Quantified Difference | Sb(V) provides complete chlorocarbon-to-fluorocarbon conversion, whereas Sb(III) halts at partial substitution. |
| Conditions | Halogen exchange reactions in organic synthesis |
Procurement must specify SbF5 when the synthetic route demands complete perfluorination or simultaneous oxidation, as SbF3 will yield under-fluorinated intermediates.
Directly leveraging its ability to form fluoroantimonic acid (H0 = -31.3), SbF5 is the optimal choice for hydrocarbon cracking, alkylation, and acylation where standard Brønsted acids fail to protonate unreactive alkanes [1].
Driven by its ~489 kJ/mol Fluoride Ion Affinity, SbF5 is procured to abstract fluorides and generate [SbF6]- or[Sb2F11]- counterions, essential for stabilizing highly reactive transition metal catalysts and haloacetylium ions[2].
Utilizing its Sb(V) oxidative power, SbF5 is selected over mild agents like SbF3 for the complete conversion of heavily chlorinated organic compounds into advanced perfluorocarbons, ensuring no unreacted C-Cl bonds remain [3].
Benefiting from its liquid state (b.p. 149.5 °C), SbF5 is chosen for industrial Lewis acid catalysis where the use of gaseous BF3 or PF5 is prohibited by safety regulations or a lack of pressurized gas infrastructure [4].
Corrosive;Irritant;Environmental Hazard